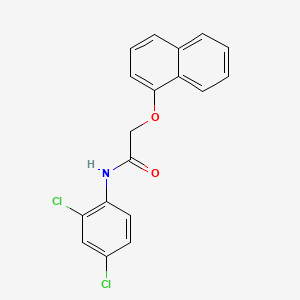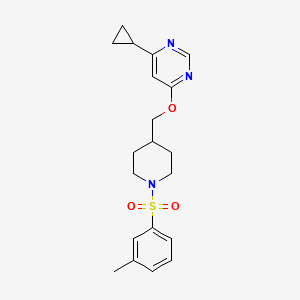
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which are created through a reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, the synthesis of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates involves the treatment with various nucleophilic reagents to yield a diverse set of derivatives . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions or nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and specific unit-cell parameters . Another example is the crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which crystallizes in a triclinic space group . These studies provide insights into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield regioisomeric pyrazoles . This indicates that the compound may also undergo reactions with nucleophiles such as hydrazines to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined through a combination of analytical techniques. For instance, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized using elemental analysis, FT-IR, TGA, DTA, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods provide valuable information on the stability, functional groups, and electronic properties of the compound. The crystal structure analysis also reveals intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point .
Applications De Recherche Scientifique
Synthetic Pathways and Structural Assignments
Regioselective Synthesis Routes : A study by Ashton and Doss (1993) presented a regioselective synthetic pathway for 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, contributing to the broader understanding of synthetic strategies that might be applicable to compounds like the one . This work sheds light on the regioselectivity observed in synthetic processes, potentially offering insights into the synthesis of complex chemical entities (Ashton & Doss, 1993).
Reactivity and Transformation
Reactivity with Ethyl Glyoxylate : Research by Nikolaenkova et al. (2019) explored the reactivity of certain oximes with ethyl glyoxylate, leading to the formation of various carboxylic acid ethyl esters. This study provides an example of how different functional groups interact, potentially offering a framework for understanding the reactivity of complex molecules like the one under discussion (Nikolaenkova et al., 2019).
Antimicrobial and Antioxidant Studies
Synthesis and Biological Activity : A study by Raghavendra et al. (2016) on the synthesis of certain cyclopropanecarboxylates and their derivatives, including analysis of their antimicrobial and antioxidant activities, exemplifies the kind of research conducted on compounds with potential biological applications. Such studies are vital for discovering new therapeutic agents and understanding the chemical basis of their activity (Raghavendra et al., 2016).
Mécanisme D'action
Understanding the mechanism of action is crucial for potential applications. Does it interact with specific receptors, enzymes, or cellular pathways? Does it exhibit antimicrobial, anti-inflammatory, or anticancer properties? Literature on its biological activity and target interactions will provide valuable insights .
Propriétés
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-31-18-8-6-5-7-17(18)25-20(28)14-33-19-13-21(29)27(16-11-9-15(24)10-12-16)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVQUDZWRAVWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)
![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)


![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

![(4-((3-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2502026.png)
